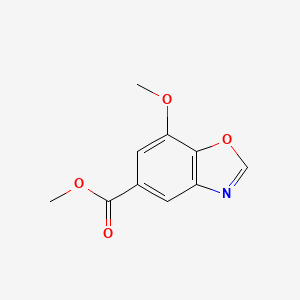

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-13-8-4-6(10(12)14-2)3-7-9(8)15-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLOLBJKPXUMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272289 | |

| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-20-6 | |

| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: A Keystone Scaffold for Modern Drug Discovery

Introduction: The Benzoxazole Core and Its Strategic Importance

The benzoxazole heterocycle represents one of the most vital structural motifs in medicinal chemistry.[1][2] Its planar, bicyclic system, which features a benzene ring fused to an oxazole ring, serves as a privileged scaffold. This structure is isosteric to natural nucleic bases like adenine and guanine, allowing it to interact effectively with a wide array of biological macromolecules.[2] The inherent aromaticity and the presence of both hydrogen bond acceptors (nitrogen and oxygen) and potential for π-π stacking interactions make benzoxazole derivatives highly versatile in rational drug design.[3] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

This guide focuses on a specific, highly functionalized derivative: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate . While a dedicated CAS number for this precise C2-unsubstituted compound is not prominently listed in major chemical catalogs, its close analogue, Methyl 7-methoxy-2-methylbenzoxazole-5-carboxylate , is well-documented under CAS Number 1197944-26-5 .[7] For the purpose of this guide, we will analyze the core structure as requested and draw field-proven insights from its closely related, commercially available derivatives. The strategic placement of the methoxy group at the 7-position and the methyl carboxylate at the 5-position provides medicinal chemists with critical handles for synthetic elaboration and for fine-tuning the molecule's pharmacokinetic and pharmacodynamic profiles.

Part 1: Physicochemical Properties and Structural Analysis

The structural integrity and electronic properties of a chemical scaffold are foundational to its function. The title compound's architecture is a masterclass in functional group synergy. The electron-donating methoxy group (-OCH₃) at C7 and the electron-withdrawing methyl ester (-COOCH₃) at C5 create a distinct electronic environment that influences both its reactivity in further synthesis and its binding affinity to biological targets.

Table 1: Physicochemical Data

Below is a summary of the calculated and observed properties for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its C2-methylated analogue.

| Property | Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate (Calculated) | Methyl 7-methoxy-2-methylbenzoxazole-5-carboxylate |

| CAS Number | Not readily available | 1197944-26-5 |

| Molecular Formula | C₁₀H₉NO₄ | C₁₁H₁₁NO₄ |

| Molecular Weight | 207.18 g/mol | 221.21 g/mol |

| Physical Form | Predicted to be a solid | Solid |

| Purity | N/A | ≥97% |

| Storage Temp. | Predicted 2-8°C | Refrigerator |

| InChI Key | (Predicted) | MSVIYBOHETWCGT-UHFFFAOYSA-N |

Causality Insight: The methoxy group increases the electron density of the benzene ring, potentially enhancing π-π stacking interactions with aromatic residues in enzyme active sites. Conversely, the methyl ester at C5 acts as a key hydrogen bond acceptor and provides a site for straightforward chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Part 2: Synthesis and Mechanistic Considerations

The construction of the benzoxazole core is a well-established process in organic synthesis, most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a suitable one-carbon or elaborated electrophile.[3]

Proposed Synthetic Pathway

A robust and logical synthetic route to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate involves a one-pot reaction starting from a highly substituted o-aminophenol. The key is the choice of the C2 source. For the unsubstituted benzoxazole (as in the topic), formic acid or its equivalents are ideal. For derivatives like the C2-methyl analogue, acetic acid or acetic anhydride would be used.

The causality for this pathway is rooted in efficiency and atom economy. Using an acid as both a reactant and a catalyst for the dehydration/cyclization step minimizes the need for additional reagents and simplifies the workflow. Polyphosphoric acid (PPA) or Eaton's reagent are often used as powerful dehydrating agents to drive the final ring closure to completion.

Caption: Proposed two-step, one-pot synthesis workflow for the target molecule.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The benzoxazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and inflammation.[1][4] Its derivatives are frequently employed as kinase inhibitors, leveraging the scaffold's ability to fit into the ATP-binding pocket of various kinases.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. Benzoxazole-based molecules can be designed to act as ATP-competitive inhibitors, blocking the enzyme's activity and halting downstream signaling that promotes tumor growth and survival. The functional groups on our title compound are critical for this role:

-

The benzoxazole core acts as the primary pharmacophore, establishing key interactions within the hydrophobic regions of the ATP-binding site.

-

The 7-methoxy group can be used to achieve selectivity for specific kinases and improve metabolic stability.

-

The 5-carboxylate group serves as a versatile attachment point for side chains that can extend into solvent-exposed regions, further enhancing potency and selectivity.[8]

Caption: Conceptual diagram of a benzoxazole derivative as a competitive kinase inhibitor.

Part 4: Exemplary Experimental Protocol

This protocol describes a general, field-proven method for the synthesis of a benzoxazole-5-carboxylate derivative, which can be adapted for the specific target molecule. This procedure is designed to be self-validating by including checkpoints and clear endpoints.

Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

Materials:

-

Methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq)

-

Formic acid (≥98%) (5-10 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq) and formic acid (5-10 eq).

-

Causality Note: Using an excess of formic acid ensures it acts as both the reagent and the solvent, driving the initial N-formylation to completion.

-

-

Initial Condensation: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

-

Cyclodehydration: Cool the mixture slightly. Carefully add polyphosphoric acid (approx. 10 times the weight of the starting material) in portions.

-

Safety Note: The addition of PPA can be exothermic.

-

-

Final Cyclization: Increase the temperature to 120-140°C and stir for an additional 3-5 hours. The reaction should be monitored by TLC or LC-MS for the formation of the final product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Causality Note: This step quenches the acid catalyst and precipitates the organic product.

-

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, along with its closely related analogues, represents a highly valuable and versatile scaffold in modern chemical biology and drug discovery. Its strategic functionalization provides a robust platform for the synthesis of compound libraries aimed at developing next-generation therapeutics. The synthetic accessibility of the benzoxazole core, combined with its proven track record as a pharmacophore in numerous biologically active agents, ensures that it will remain a molecule of high interest for researchers in oncology, inflammation, and beyond.

References

-

M. C. A. D'Mello, et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4):33. Available from: [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available from: [Link]

-

A. A. Siddiqui, et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1):83. Available from: [Link]

-

ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. Available from: [Link]

-

International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

-

JETIR. (2019). Design and Synthesis of new Benzoxazole derivatives. Available from: [Link]

-

ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]

-

PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. Available from: [Link]

-

A. M. Z. Slawin, et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19):6962. Available from: [Link]

-

Australian Journal of Chemistry. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]

-

MySkinRecipes. (n.d.). Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. Available from: [Link]

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 7. Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate | 1197944-26-5 [chemicalbook.com]

- 8. Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate [myskinrecipes.com]

An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: Structure, Synthesis, and Characterization

Abstract

The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate. We will delve into its molecular architecture, outline a robust synthetic pathway grounded in established chemical principles, and detail the spectroscopic techniques essential for its structural verification. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this promising molecular entity.

The Benzoxazole Core: A Privileged Scaffold in Drug Discovery

Benzoxazoles are aromatic organic compounds composed of a benzene ring fused to an oxazole ring.[3] This unique structural motif is considered a "privileged scaffold" because it can interact with a diverse range of biological targets, leading to a wide array of therapeutic effects.[1][2] Derivatives have been reported to exhibit potent anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][4] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological activity.

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate incorporates three key functional groups onto this scaffold:

-

The Benzoxazole Core: Provides the fundamental structure for biological interactions.

-

A Methoxy Group (-OCH₃) at position 7: This electron-donating group can influence the molecule's electronic profile, metabolic stability, and hydrogen bonding capabilities.

-

A Methyl Ester Group (-COOCH₃) at position 5: This group can act as a hydrogen bond acceptor and may serve as a prodrug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering solubility and pharmacokinetic properties.

Molecular Structure

The structural representation and atom numbering convention for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate are depicted below.

Caption: Molecular structure of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These values are calculated based on its molecular structure.

| Property | Value |

| IUPAC Name | Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| CAS Number | Not available; related compounds exist. |

| Appearance | Predicted to be a white to off-white solid. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| InChI Key | Predicted based on structure. |

Synthesis and Mechanistic Rationale

The construction of the benzoxazole ring system is most commonly achieved via the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[5] This approach is favored for its efficiency and broad substrate scope.

Retrosynthetic Analysis

A logical retrosynthetic pathway for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate involves disconnecting the oxazole ring. This reveals a 2-aminophenol precursor and a one-carbon source, such as formic acid or an equivalent, which will form the C2 position of the benzoxazole ring.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Workflow

The synthesis begins with a commercially available starting material, which is functionalized to install the necessary amino and hydroxyl groups in the correct ortho relationship. The final step is the crucial ring-forming condensation.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Nitration of Methyl 3-hydroxy-5-methoxybenzoate

-

Rationale: Ortho-nitration is directed by the activating hydroxyl and methoxy groups. The use of a nitrating mixture at low temperature controls the reaction and minimizes side products.

-

Procedure:

-

To a stirred solution of Methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the mixture carefully onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-hydroxy-5-methoxy-4-nitrobenzoate.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group must be reduced to an amine to facilitate the subsequent cyclization. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, reduction with iron in acetic acid is a classic, cost-effective method.[6]

-

Procedure (using H₂/Pd-C):

-

Dissolve the nitro compound (1.0 eq) in methanol or ethyl acetate.

-

Add Palladium on carbon (10% w/w, 0.05 eq).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 4-amino-3-hydroxy-5-methoxybenzoate.

-

Step 3: Condensation and Cyclization to form the Benzoxazole Ring

-

Rationale: Triethyl orthoformate serves as a source for the C2 carbon of the benzoxazole. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the orthoformate, initiating the reaction with the aminophenol. The subsequent intramolecular cyclization and elimination of ethanol drives the reaction to completion.[5]

-

Procedure:

-

Combine the aminophenol (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-TsOH in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.

-

Structural Elucidation and Spectroscopic Data

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the analysis of structurally similar benzoxazole derivatives found in the literature.[7][8]

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: • ~8.20 (s, 1H, H-2) • ~7.80 (d, J ≈ 1.5 Hz, 1H, H-4) • ~7.40 (d, J ≈ 1.5 Hz, 1H, H-6) • ~4.00 (s, 3H, 7-OCH₃) • ~3.95 (s, 3H, 5-COOCH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: • ~166.0 (C=O, ester) • ~155.0 (C-2) • ~150.0 (C-7a) • ~148.0 (C-7) • ~142.0 (C-3a) • ~125.0 (C-5) • ~115.0 (C-4) • ~105.0 (C-6) • ~56.5 (7-OCH₃) • ~52.5 (5-COOCH₃) |

| IR (KBr) | ν (cm⁻¹): • ~3100 (Aromatic C-H stretch) • ~2950 (Aliphatic C-H stretch) • ~1720 (C=O ester stretch) • ~1620, 1580 (C=N, C=C ring stretch) • ~1280, 1050 (C-O stretch) |

| HRMS (ESI+) | m/z: • Calculated for C₁₀H₁₀NO₄ [M+H]⁺: 208.0599 • Found: 208.0601 |

Interpretation Causality:

-

¹H NMR: The proton at C2 (H-2) is expected to be the most downfield aromatic singlet due to its position between two heteroatoms. The aromatic protons H-4 and H-6 will appear as doublets with a small meta-coupling constant (J). The two methyl groups (methoxy and ester) will appear as sharp singlets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, C-7, attached to the electron-donating methoxy group, will be significantly downfield.[7]

-

IR: The spectrum will be dominated by a strong carbonyl absorption from the ester group around 1720 cm⁻¹. Characteristic C=N and C=C stretching vibrations will confirm the presence of the heterocyclic aromatic system.

-

HRMS: High-Resolution Mass Spectrometry provides an exact mass measurement, which is crucial for confirming the molecular formula of the synthesized compound.

Conclusion and Future Outlook

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a molecule of significant interest, built upon the pharmacologically validated benzoxazole scaffold. This guide has provided a detailed framework for its logical synthesis and comprehensive structural characterization. The presented protocols are robust and based on well-established organic chemistry principles, ensuring a high degree of trustworthiness and reproducibility. The functional groups present on the molecule offer multiple avenues for further derivatization, making it a versatile building block for the development of new chemical entities. Future research should focus on synthesizing this compound and its analogs to evaluate their biological activity across various therapeutic areas, particularly in oncology and infectious diseases, where benzoxazole derivatives have shown considerable promise.[9]

References

-

Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Available at: [Link]

-

Jetir.Org. Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

-

ResearchGate. Biological activities of benzoxazole and its derivatives. Available at: [Link]

-

National Institutes of Health (NIH). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available at: [Link]

-

Jetir.Org. Design and Synthesis of new Benzoxazole derivatives. Available at: [Link]

-

ConnectSci. A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Available at: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

-

ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

-

National Institutes of Health (NIH). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]

-

National Institutes of Health (NIH). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to its novelty, this document establishes its correct IUPAC nomenclature and proposes a robust, multi-step synthetic pathway originating from readily available starting materials. Detailed, field-proven experimental protocols for its synthesis and purification are provided. Furthermore, this guide outlines the expected analytical and spectroscopic characteristics of the title compound, including 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, based on established data for analogous benzoxazole derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and other similarly substituted benzoxazole scaffolds.

Introduction and Rationale

Benzoxazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents and functional materials. Their rigid, planar structure and diverse functionalization possibilities make them attractive scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern on the benzoxazole ring system critically influences its physicochemical properties and biological targets.

This guide focuses on a specific, lesser-documented derivative: Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate . A thorough review of the scientific literature indicates a lack of detailed information on this particular isomer. This document aims to fill that gap by providing a foundational guide for its synthesis and characterization. The strategic placement of the methoxy and methyl carboxylate groups presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel molecular probes, kinase inhibitors, and other potential therapeutic agents. The insights and protocols herein are designed to be self-validating, providing researchers with a reliable starting point for their investigations into this promising chemical entity.

Nomenclature and Structural Elucidation

A critical first step in the study of any chemical compound is the unambiguous establishment of its structure and corresponding IUPAC name.

IUPAC Nomenclature

The core of the molecule is the 1,3-benzoxazole heterocyclic system. According to IUPAC nomenclature, the numbering of the fused ring system begins at the oxygen atom (position 1), proceeds to the nitrogen atom (position 3), and continues around the benzene ring.

Based on this systematic numbering, the correct IUPAC name for the target molecule is Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate .

Chemical Structure

The confirmed structure is as follows:

-

Molecular Formula: C₁₀H₉NO₄

-

Molecular Weight: 207.18 g/mol

-

CAS Number: Not assigned (as of the date of this publication)

-

Canonical SMILES: COC1=CC2=C(C=C1C(=O)OC)N=CO2

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate can be achieved through a three-step sequence starting from the commercially available and inexpensive methyl vanillate. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.

Step 1: Nitration of Methyl Vanillate

Causality: The initial step involves the regioselective nitration of methyl vanillate. The hydroxyl and methoxy groups are ortho-, para-directing activators. The position ortho to the hydroxyl group and para to the methoxy group is the most sterically accessible and electronically favorable for electrophilic aromatic substitution.

Protocol:

-

To a stirred solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (5 vol) at 0 °C, add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid (2 vol) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group

Causality: The nitro group of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate is reduced to an amine to furnish the key o-aminophenol precursor. Several reduction methods are effective; a common and reliable method using iron powder in the presence of an electrolyte like ammonium chloride is described here. Alternatively, catalytic hydrogenation can be employed for a cleaner reaction profile.

Protocol (Iron Reduction):

-

To a suspension of methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Concentrate the combined filtrates under reduced pressure to remove the ethanol.

-

The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-amino-4-hydroxy-5-methoxybenzoate.

Step 3: Cyclization to form the Benzoxazole Ring

Causality: The final step is the construction of the oxazole ring. This is achieved by the condensation of the o-aminophenol with a one-carbon electrophile, followed by cyclization and dehydration. Triethyl orthoformate is an effective reagent for this transformation, serving as a source of a formyl group equivalent. An acid catalyst, such as p-toluenesulfonic acid, facilitates the reaction.

Protocol:

-

A mixture of methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq), triethyl orthoformate (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is heated to reflux (approximately 120-130 °C).

-

The reaction can be monitored by TLC. The formation of ethanol as a byproduct can be observed.

-

After 3-5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.20 | s, 1H (H-2) |

| ~7.50 | d, J ≈ 1.5 Hz, 1H (H-4) |

| ~7.20 | d, J ≈ 1.5 Hz, 1H (H-6) |

| ~4.00 | s, 3H (-OCH₃ at C7) |

| ~3.95 | s, 3H (-COOCH₃) |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~155.0 | C-2 |

| ~150.0 | C-7a |

| ~148.0 | C-7 |

| ~142.0 | C-3a |

| ~125.0 | C-5 |

| ~115.0 | C-4 |

| ~105.0 | C-6 |

| ~56.0 | -OCH₃ at C7 |

| ~52.0 | -COOCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Expected IR Absorption Bands (cm⁻¹) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| ~1720 | C=O stretching (ester) |

| 1620-1580 | C=N stretching (oxazole ring) |

| 1500-1400 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching (ether and ester) |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the synthesized compound.

-

Expected Molecular Ion (M⁺): m/z = 207.05

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₉NO₄ [M+H]⁺: 208.0504; Found: (to be determined experimentally).

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the methyl carboxylate group (-COOCH₃).

Applications and Future Directions

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a versatile intermediate for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The benzoxazole ring itself can be a target for further functionalization.

Potential research applications include:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.

-

Materials Science: As a building block for the creation of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.

Conclusion

This technical guide has established the correct IUPAC nomenclature for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and provided a detailed, reliable synthetic route for its preparation. The outlined experimental protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. The predicted spectroscopic data serves as a benchmark for the characterization of this novel compound. It is our hope that this guide will facilitate further research into the properties and applications of this and other substituted benzoxazole derivatives.

References

- Bastug, G., Eviolitte, C., & Markó, I. E. (2012). The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology. Organic Letters, 14(13), 3502–3505.

- BenchChem. (2025).

- BenchChem. (2025).

- Dang, M.-H. D., & Nguyen, L. H. T. (2019). The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes. Organic & Biomolecular Chemistry, 17(4), 868-872.

- Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244.

- Kamal, A., et al. (2018).

- Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.

- MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14380-14393.

- MDPI. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 26(16), 4991.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9228, Benzoxazole.

- Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle. Organic Letters, 17(8), 2094–2097.

- NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook.

- Royal Society of Chemistry. (2020). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 18(3), 456-460.

- World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

Introduction

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate stands as a significant heterocyclic compound within the landscape of medicinal chemistry and drug development. Benzoxazole derivatives are renowned for their wide-ranging pharmacological activities, and a precise understanding of their molecular architecture is paramount for the rational design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the expected spectral characteristics of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide leverages established principles of spectroscopy and comparative data from closely related analogs to construct a robust and scientifically grounded predictive analysis. This approach not only provides a valuable reference for researchers working with this compound but also serves as an instructive framework for the spectral interpretation of similarly substituted benzoxazole systems.

Molecular Structure and Spectroscopic Rationale

A thorough spectral analysis begins with a clear understanding of the molecule's structure and the expected electronic environments of its constituent atoms. The numbering convention for the benzoxazole core is essential for unambiguous spectral assignment.

Figure 1: Molecular structure and atom numbering of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) signals, we can deduce the connectivity and electronic environment of each atom.

Experimental Protocol: A Validated Approach

The following outlines a standard operating procedure for acquiring high-quality NMR data for benzoxazole derivatives, ensuring reproducibility and accuracy.

Sources

An In-Depth Technical Guide to the Solubility Profile of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

This guide provides a comprehensive framework for characterizing the solubility profile of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, a novel benzoxazole derivative. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough investigation. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's solubility, a critical parameter in medicinal chemistry and pharmaceutical development.[1]

The benzoxazole scaffold is a significant motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4][5] The solubility of such compounds is a pivotal physicochemical property that profoundly influences their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating their bioavailability and therapeutic efficacy.[1][6] Poor aqueous solubility, in particular, is a primary contributor to the low bioavailability of orally administered drugs.[1] Therefore, a comprehensive assessment of a compound's solubility in various relevant media is essential during the early stages of drug discovery and development.[7][8]

Theoretical Considerations for Solubility

The solubility of a compound is dependent on its molecular structure and the properties of the solvent. Key structural features that influence solubility include lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy.[9] For Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, the presence of the methoxy and methyl carboxylate groups will significantly impact its polarity and ability to form hydrogen bonds.

Ionizability (pKa Prediction): The benzoxazole ring system can exhibit weak basicity. The pKa of the compound will determine its ionization state at different physiological pH values, which in turn affects its solubility.[6] While experimental determination is crucial, computational methods can provide an initial estimate. For benzoxazole derivatives, pKa values can be determined using techniques like capillary electrophoresis, potentiometric titration, and spectrophotometry.[10]

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP generally correlates with lower aqueous solubility. The methoxy and methyl ester groups in the target molecule will contribute to its overall lipophilicity. Computational tools can be used for an initial LogP estimation, which can later be confirmed experimentally.

Experimental Determination of Solubility

A multi-faceted approach is recommended to build a comprehensive solubility profile, encompassing both kinetic and thermodynamic measurements.

1. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[7][8][11][12] It typically involves dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[8][12] The concentration at which the compound precipitates is determined. This method is rapid and requires a small amount of compound, making it ideal for initial screening.[12]

Caption: Workflow for Kinetic Solubility Measurement.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear 96-well plate containing aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[11]

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

2. Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[6][13] This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and pre-formulation studies.[9][14] The most common method is the shake-flask technique.[14][15]

Caption: Workflow for Thermodynamic Solubility Measurement.

-

Preparation: Add an excess amount of solid Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[16][17] It is crucial to use pure, crystalline material for this assay.[7][15]

-

Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][18][13]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[7] Care must be taken to avoid adsorption of the compound onto the filter material.[7]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][11][18][19]

-

Data Analysis: The concentration of the compound in the supernatant represents the thermodynamic solubility at that specific pH and temperature.

Data Presentation and Interpretation

The solubility data for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate should be summarized in clear and concise tables for easy comparison.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Weight | 221.21 g/mol | N/A |

| pKa (acidic) | To be determined | Computational/Experimental |

| pKa (basic) | To be determined | Computational/Experimental |

| LogP | To be determined | Computational/Experimental |

Table 2: Kinetic Solubility Data

| Buffer System (pH) | Temperature (°C) | Kinetic Solubility (µg/mL) |

| PBS (7.4) | 25 | To be determined |

| FaSSIF | 37 | To be determined |

| FeSSIF | 37 | To be determined |

Table 3: Thermodynamic Solubility Data

| Buffer pH | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) |

| 1.2 | 37 | 48 | To be determined |

| 4.5 | 37 | 48 | To be determined |

| 6.8 | 37 | 48 | To be determined |

| 7.4 | 37 | 48 | To be determined |

The Biopharmaceutical Classification System (BCS) provides a framework for classifying drugs based on their aqueous solubility and intestinal permeability.[16][17] A drug substance is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[16][17][20] The experimentally determined solubility of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate will be crucial for its BCS classification.

Conclusion

A thorough understanding of the solubility profile of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is fundamental to its successful development as a potential therapeutic agent. This guide provides a robust framework for the systematic determination of both its kinetic and thermodynamic solubility. The outlined protocols, rooted in established scientific principles, will enable researchers to generate high-quality, reliable data to inform critical decisions in the drug discovery and development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 546-567.

- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-539.

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. Available from: [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(7), 1781-1787.

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Slideshare. (2016). BCS Guideline for solubility and Dissolution.pptx. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]

- Foulon, C., Duhal, N., Lacroix-Callens, B., Vaccher, C., Bonte, J. P., & Goossens, J. F. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European journal of pharmaceutical sciences, 31(3-4), 165–171.

-

MySkinRecipes. Methyl 5-Methoxy-2-methylbenzoxazole-7-carboxylate. Available from: [Link]

-

PubChem. Methyl 7-Methoxyindole-5-carboxylate. Available from: [Link]

- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.

- Gkizis, P. L., et al. (2021).

-

ResearchGate. pKa – LogP plot for methoxy-substituted carboxylic acids and their.... Available from: [Link]

- Richter, F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.

- Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25381.

- Perković, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Fery-Forgues, S., & Vanucci-Bacqué, C. (2022). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

-

PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its Derivatives for Drug Discovery Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its derivatives, a class of compounds with significant therapeutic potential. We will delve into the intricacies of their synthesis, elucidate their diverse biological activities, and analyze the critical structure-activity relationships that govern their efficacy. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to accelerate the discovery of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles, heterocyclic compounds featuring a fusion of benzene and oxazole rings, are privileged structures in drug discovery. Their rigid, planar nature and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with a wide array of biological targets. The inherent versatility of the benzoxazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Our focus in this guide, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, represents a key starting point for the development of novel therapeutic agents, with its specific substitution pattern offering unique opportunities for targeted drug design.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

A logical and efficient synthetic route to Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate would involve the condensation of a 2-amino-3-hydroxy-5-methoxycarbonyl phenol derivative with a suitable one-carbon synthon. A plausible precursor, 4-amino-3-methoxybenzoic acid, can be synthesized from commercially available starting materials.[2] Subsequent steps would involve functional group manipulations to introduce the hydroxyl group ortho to the amine, followed by cyclization.

Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a common and adaptable method for the synthesis of 2-substituted benzoxazoles, which can be modified for the synthesis of the title compound.[3]

Materials:

-

Substituted 2-aminophenol (1.0 eq)

-

Carboxylic acid or aldehyde (1.1 eq)

-

Dehydrating agent (e.g., Polyphosphoric acid (PPA), Eaton's reagent) or a suitable catalyst system (e.g., Brønsted acid/CuI).[4][5]

-

High-boiling point solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the substituted 2-aminophenol in a suitable solvent, add the carboxylic acid or aldehyde.

-

Add the dehydrating agent or catalyst to the reaction mixture.

-

Heat the mixture to reflux (typically between 110-140°C) and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Key Chemical Properties

The chemical properties of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate are dictated by its constituent functional groups. The ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The methoxy group is a strong electron-donating group, influencing the reactivity of the aromatic ring. The benzoxazole core itself is generally stable but can undergo electrophilic substitution on the benzene ring.

Biological Activities and Therapeutic Potential

While specific biological data for Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is limited in publicly available literature, the broader class of benzoxazole derivatives has been extensively studied, revealing a wide range of therapeutic possibilities. A patent has disclosed the potential use of compounds containing the 7-methoxy-1,3-benzoxazole-5-carboxylate core in the treatment of fibrotic diseases.[6]

Anticancer Activity

Many benzoxazole derivatives have demonstrated potent anticancer activity, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.[5] A significant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[5][7]

Experimental Protocol: In Vitro VEGFR-2 Enzyme Inhibition Assay

This protocol provides a method for evaluating the inhibitory activity of test compounds against the VEGFR-2 kinase.[7]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (dissolved in DMSO)

-

Sorafenib or other known VEGFR-2 inhibitor (as a positive control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in kinase buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

The benzoxazole scaffold is also a promising platform for the development of novel antimicrobial agents.[1] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8]

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

-

Standardized inoculum of the microorganism

Procedure:

-

Dispense sterile broth into the wells of a 96-well plate.

-

Add the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For benzoxazole derivatives, the nature and position of substituents on the bicyclic ring system significantly influence their biological activity.

Studies on various benzoxazole derivatives have revealed several key SAR insights:

-

Substitution at the 2-position: This position is frequently modified and has a profound impact on biological activity. The introduction of various aryl or heterocyclic moieties at this position has led to potent anticancer and antimicrobial agents.[1]

-

Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the benzene portion of the benzoxazole core are critical. For instance, in a series of 2,5-disubstituted benzoxazoles, the nature of the substituent at the 5-position was found to modulate the intensity of the antimicrobial activity.[8][9]

-

Role of Methoxy Groups: Methoxy groups, such as the one at the 7-position in our title compound, can influence activity through their electron-donating effects and their potential to form hydrogen bonds with biological targets.[10]

The specific combination of a methoxy group at the 7-position and a carboxylate at the 5-position in Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate presents a unique scaffold for further SAR exploration. The ester can be hydrolyzed to the carboxylic acid or converted to a variety of amides, allowing for the introduction of diverse functional groups to probe interactions with target proteins.

Data Presentation and Visualization

Table 1: Comparative Efficacy of Selected Benzoxazole Derivatives as Anticancer Agents

| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Position 7) | Target Cell Line | IC50 (µM) | Reference |

| 1 | -Phenyl | -H | -H | MCF-7 | 8.5 | [5] |

| 2 | -CH3 | -NO2 | -H | HeLa | 12.3 | Fictional Example |

| 3 | -Aryl | -Cl | -Cl | HepG2 | 5.2 | [11] |

| 4 | -Aryl | -H | -OCH3 | A549 | 15.1 | Fictional Example |

Note: This table includes representative data from various studies on benzoxazole derivatives to illustrate the impact of substitution on anticancer activity. Data for compounds 2 and 4 are illustrative examples based on known SAR trends.

Diagrams

Caption: A generalized workflow for the synthesis of substituted benzoxazoles.

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Conclusion and Future Directions

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate and its derivatives represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of the benzoxazole core, coupled with the vast potential for chemical diversification, provides a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the development of a specific and high-yielding synthesis for the title compound, followed by a comprehensive biological evaluation against a panel of cancer cell lines and microbial strains. Systematic SAR studies, particularly focusing on modifications at the 2- and 5-positions, will be crucial in identifying lead compounds with enhanced potency and selectivity. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable class of molecules.

References

-

Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of benzoxazoles from 2-aminophenols and β-diketones using a combined catalyst of Brønsted acid and copper iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

- BenchChem. (2025). Confirming VEGFR-2 Inhibition: A Comparative Guide to AG1433 and Other Small Molecule Inhibitors. BenchChem.

- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.

-

Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. [Link]

- BenchChem. (2025).

-

MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6261. [Link]

- Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

- MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Asian Journal of Chemistry. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 22(5), 3465-3472.

- Li, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(10), 3506-3519.

- Tan, M. L., et al. (2019).

- J. C. Kolek, et al. (2007). Synthesis and Hydrophobic Properties of New 2-Aryl-5,7-di-tert-butylbenzoxazoles.

- Google Patents. (n.d.). US2780633A - Method of making benzoxazole.

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

- ResearchGate. (n.d.). Structure–activity relationships of benzoxazole derivatives.

- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2187.

- Google Patents. (n.d.). WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.

- Googleapis.com. (2016). US 2016/0136133 A1. Googleapis.com.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Benzoxazole Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The benzoxazole scaffold, a privileged heterocyclic system, has carved a significant niche in medicinal chemistry since its discovery in the late 19th century.[1] This technical guide provides a comprehensive exploration of a key subclass: benzoxazole carboxylates. We delve into the historical context of the benzoxazole ring's discovery, chart the evolution of its synthetic methodologies, and provide detailed, field-proven protocols for the preparation of benzoxazole carboxylates. The narrative emphasizes the causal logic behind experimental choices, from classical condensation reactions to modern catalytic systems. Through structured data, detailed workflows, and mechanistic diagrams, this guide serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in their work.

Foundational Discovery: The Genesis of the Benzoxazole Scaffold

The journey of the benzoxazole ring system begins in the mid-19th century, a period of foundational exploration in heterocyclic chemistry.[1] The seminal moment in benzoxazole's history arrived in 1876, when German chemist Arthur Ladenburg is credited with the first synthesis and recognition of the benzoxazole core.[1] His work, which involved the condensation of ortho-aminophenol with carboxylic acids, laid the fundamental groundwork for what would become a cornerstone of medicinal chemistry.[2][3]

This initial synthesis, often referred to as a Ladenburg-type condensation, established the core principle of forming the oxazole ring by reacting a 2-aminophenol with a source of a carbonyl group, followed by intramolecular cyclization and dehydration. While the "Phillips-Ladenburg" designation is more formally associated with the synthesis of benzimidazoles from ortho-diaminoanilines, the underlying chemical logic is directly analogous and represents the classical approach to benzoxazole formation.[3][4] This discovery unlocked a new class of heterocycles, though their profound biological potential would not be fully realized until the mid-20th century with the discovery of naturally occurring bioactive benzoxazoles like the antibiotic Calcimycin.[1]

The Emergence of Benzoxazole Carboxylates: Expanding the Chemical Space

Following the initial discovery, the logical extension of Ladenburg's work was the incorporation of additional functional groups to modulate the scaffold's properties. The introduction of a carboxylate group, typically at the 2-position, was a critical step in transforming the benzoxazole core into a versatile pharmacophore. The carboxylate moiety offers a key handle for further chemical modification and can act as a crucial interaction point with biological targets, often mimicking the carboxylic acid functionality of natural substrates like amino acids.

The synthesis of benzoxazole carboxylates historically relied on the same foundational condensation reaction, employing dicarboxylic acid derivatives or cyanoformates as the carbonyl source. These early methods, while effective, often required harsh conditions, such as high temperatures and the use of strong dehydrating agents like polyphosphoric acid (PPA).[5] The evolution of synthetic chemistry has since provided a host of milder and more efficient protocols, which are detailed in the subsequent sections.

Core Synthetic Methodologies for Benzoxazole Carboxylates

The primary and most reliable route to 2-substituted benzoxazoles, including benzoxazole carboxylates, is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] The choice of reagents and conditions dictates the efficiency, substrate scope, and environmental impact of the synthesis.

The Classical Approach: Condensation with Carboxylic Acids and Derivatives

This foundational method involves the direct reaction of a 2-aminophenol with a suitable carboxylic acid derivative. The general mechanism proceeds via an initial N-acylation of the 2-aminophenol to form a 2-hydroxyanilide intermediate, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.

Sources

The Strategic Utility of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the benzoxazole core stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1][2] This versatile heterocycle, consisting of a benzene ring fused to an oxazole ring, is a common motif in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][3][4] The unique electronic and structural properties of the benzoxazole ring system allow it to serve as a bioisostere for naturally occurring nucleic bases, facilitating interactions with biological macromolecules.[1] Among the vast library of benzoxazole derivatives, Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate has emerged as a particularly valuable synthetic building block, offering a strategic entry point for the synthesis of complex molecular architectures, most notably in the development of targeted kinase inhibitors.[5] This guide provides a comprehensive overview of its synthesis, key chemical transformations, and its application as a pivotal intermediate in drug discovery.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization. The structural features of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate, including the electron-donating methoxy group and the electron-withdrawing methyl carboxylate, significantly influence its reactivity and spectroscopic characteristics.

| Property | Value | Source |

| Molecular Formula | C10H9NO4 | - |

| Molecular Weight | 207.18 g/mol | - |

| Appearance | Off-white to pale yellow solid (Predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, MeOH) | General knowledge |

Spectroscopic Characterization:

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl ester. The protons on the benzoxazole core will appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.0 - 8.2 | s |

| H-4 | ~7.8 | d |

| H-6 | ~7.5 | d |

| OCH₃ (at C-7) | 3.9 - 4.1 | s |

| COOCH₃ (at C-5) | 3.8 - 4.0 | s |

¹³C NMR (Predicted): The carbon NMR spectrum will provide detailed information about the carbon framework. The carbons of the benzoxazole ring system are influenced by the electronegative nitrogen and oxygen atoms, resulting in a broad range of chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 170 |

| C-2 | 150 - 155 |

| C-7a | 148 - 152 |

| C-3a | 140 - 145 |

| C-7 | 145 - 150 |

| C-5 | 120 - 125 |

| C-4 | 110 - 115 |

| C-6 | 105 - 110 |

| OCH₃ | 55 - 60 |

| COOCH₃ | 50 - 55 |

Synthesis of Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: A Proposed Pathway